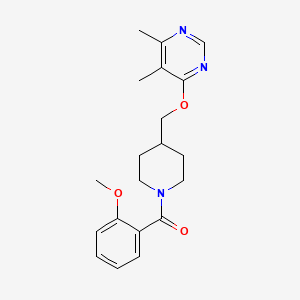![molecular formula C26H20N4O2 B2955450 N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-22-5](/img/structure/B2955450.png)
N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound. It is related to a class of compounds that have been studied for their potential antitumor activities . It’s also related to a compound that has been studied for its inhibitory effect on inducible nitric oxide synthase (iNOS), a protein involved in immune response .
Synthesis Analysis
The synthesis of related compounds involves several steps, including Pd-catalyzed C-N cross-coupling . Another synthesis method involves reacting thiouracil with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group is a key structural feature . The compound also contains a pyrrolo[2,3-d]pyrimidin ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives : This compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the potential of N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in creating diverse chemical structures (Khashi, Davoodnia, & Chamani, 2014).
Catalytic Applications : It's also found to be effective in catalyzing certain chemical reactions, specifically in solvent-free conditions, highlighting its role as a catalyst in organic synthesis (Khashi, Davoodnia, & Chamani, 2015).
Biological Activities and Medical Research
Potential in Anticancer Research : Compounds structurally similar to this compound have shown promise in anticancer research, with specific reference to their potential in inhibiting tumor growth (Gangjee et al., 2005), (Gangjee et al., 2007).
Inhibition of Cholinesterase and Aβ-Aggregation : Another significant application is in the development of inhibitors for cholinesterase and amyloid-β (Aβ)-aggregation, suggesting a potential role in Alzheimer's disease research (Mohamed et al., 2011).
Antimicrobial Properties : Research has also explored its derivatives for antimicrobial properties, demonstrating effectiveness against various bacteria and fungi, thus underscoring its potential in antimicrobial therapy (Mohamed, El-Domany, & Abd El-hameed, 2009).
Application in Corrosion Inhibition : Beyond medical applications, derivatives of this compound have been evaluated as corrosion inhibitors, particularly for steel in acidic environments, thereby highlighting its potential industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-3-7-19(8-4-1)21-15-30(20-9-5-2-6-10-20)26-24(21)25(28-16-29-26)27-14-18-11-12-22-23(13-18)32-17-31-22/h1-13,15-16H,14,17H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWHSCZHBOBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)
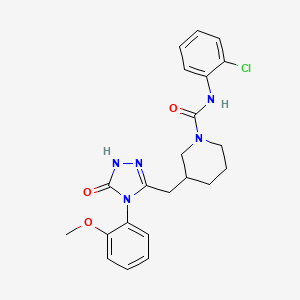
![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)
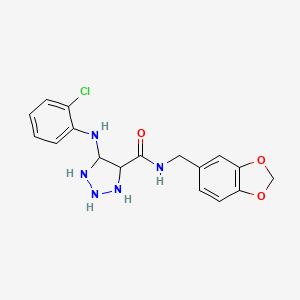

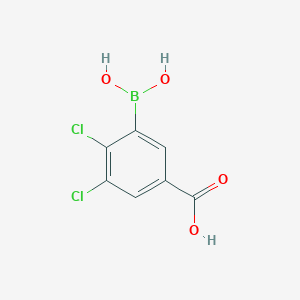
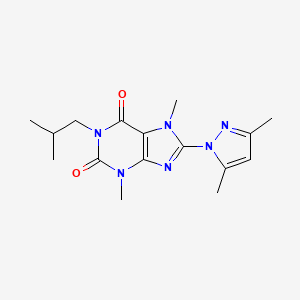
amine](/img/structure/B2955381.png)
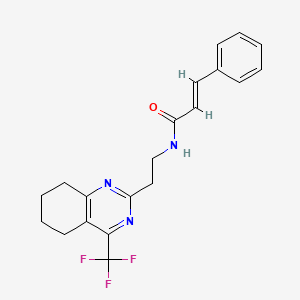
![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)
![3-[3-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2955385.png)
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2955387.png)
